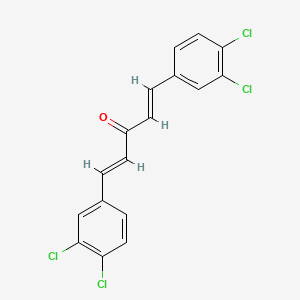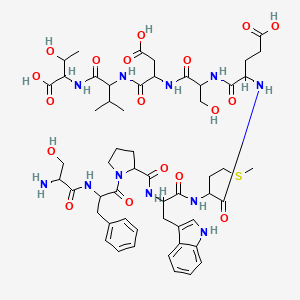
H-DL-Ser-DL-Phe-DL-Pro-DL-Trp-DL-Met-DL-Glu-DL-Ser-DL-Asp-DL-Val-DL-xiThr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prepro-thyrotropin releasing hormone (160-169) is a biologically active peptide derived from the thyrotropin-releasing hormone prohormone. This peptide plays a crucial role in regulating thyrotropin secretion, which is essential for the hypothalamo-pituitary-thyroid axis and neurosecretion . The peptide sequence is part of the larger prohormone that contains multiple copies of the thyrotropin-releasing hormone progenitor sequence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of prepro-thyrotropin releasing hormone (160-169) involves the synthesis of the thyrotropin-releasing hormone prohormone, which contains multiple copies of the thyrotropin-releasing hormone progenitor sequence. The synthetic process includes the following steps :
Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and Deprotection: After the peptide chain is assembled, it is cleaved from the resin, and the protecting groups are removed to yield the final peptide.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity.
Industrial Production Methods
Industrial production of prepro-thyrotropin releasing hormone (160-169) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as large-scale SPPS and advanced purification methods are employed to achieve industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Prepro-thyrotropin releasing hormone (160-169) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the peptide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the peptide.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of prepro-thyrotropin releasing hormone (160-169) may yield oxidized peptide derivatives, while reduction may yield reduced peptide derivatives .
Wissenschaftliche Forschungsanwendungen
Prepro-thyrotropin releasing hormone (160-169) has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
Prepro-thyrotropin releasing hormone (160-169) exerts its effects by interacting with specific receptors in the anterior pituitary gland. The peptide potentiates thyrotropin-releasing hormone-induced thyrotropin secretion in a dose-dependent manner . The mechanism involves the activation of intracellular signaling pathways that lead to the synthesis and release of thyrotropin. Additionally, prepro-thyrotropin releasing hormone (160-169) may act through a separate mechanism from thyrotropin-releasing hormone, suggesting a unique mode of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prepro-thyrotropin releasing hormone (178-199): Another peptide derived from the thyrotropin-releasing hormone prohormone with similar biological activity.
Thyrotropin-releasing hormone (TRH): A tripeptide that stimulates thyrotropin secretion and has a well-characterized role in the hypothalamo-pituitary-thyroid axis.
Uniqueness
Prepro-thyrotropin releasing hormone (160-169) is unique due to its specific sequence and its ability to potentiate thyrotropin-releasing hormone-induced thyrotropin secretion. Unlike thyrotropin-releasing hormone, which directly stimulates thyrotropin secretion, prepro-thyrotropin releasing hormone (160-169) enhances the effect of thyrotropin-releasing hormone, suggesting a modulatory role .
Eigenschaften
IUPAC Name |
4-[[2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[3-carboxy-1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H75N11O18S/c1-27(2)43(52(80)64-44(28(3)68)54(82)83)63-49(77)37(23-42(71)72)59-50(78)39(26-67)62-46(74)34(16-17-41(69)70)57-47(75)35(18-20-84-4)58-48(76)36(22-30-24-56-33-14-9-8-13-31(30)33)60-51(79)40-15-10-19-65(40)53(81)38(61-45(73)32(55)25-66)21-29-11-6-5-7-12-29/h5-9,11-14,24,27-28,32,34-40,43-44,56,66-68H,10,15-23,25-26,55H2,1-4H3,(H,57,75)(H,58,76)(H,59,78)(H,60,79)(H,61,73)(H,62,74)(H,63,77)(H,64,80)(H,69,70)(H,71,72)(H,82,83) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFZPNIYKHRJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H75N11O18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B12319380.png)

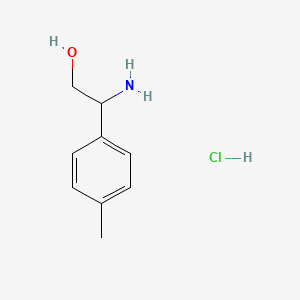
![tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)


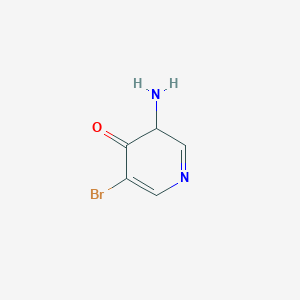


![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)
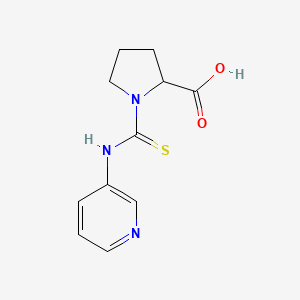
![9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12319466.png)
